4,5-Dihydroxyhexan-2-one

Übersicht

Beschreibung

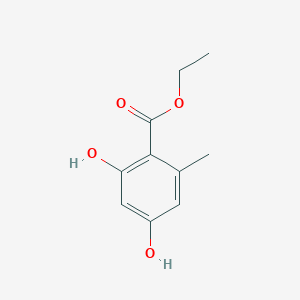

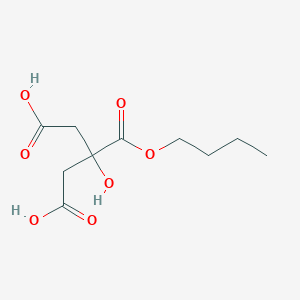

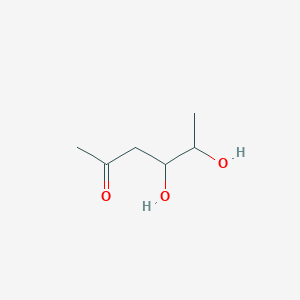

4,5-Dihydroxy-2-hexanone is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxy-2-hexanone consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms .Wissenschaftliche Forschungsanwendungen

Desymmetrization of Enantiopure C2-symmetric Building Block : It is used for desymmetrization, giving exclusively dihydropyrans as single stereoisomers (Schmidt & Staude, 2009).

Synthesis of Sphingoids, Amino Sugars, and Polyhydroxylated Alpha-Amino Acids : It is involved in synthesizing these compounds through a one-pot procedure (Jiang et al., 2009).

Pyrrolo[1,2-a]quinoxaline Derivatives Synthesis : It aids in synthesizing these derivatives, which have potential applications in various fields (Kaminskii et al., 1992).

Examination of Alkoxy Radical Isomerization : It serves as a model species to study alkoxy radical isomerization and its decomposition or reaction with oxygen (Eberhard et al., 1995).

Synthesis of Aroma Extracts Components : It is a starting material for synthesizing racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid Î2-lactone, found in sherry aroma extracts (Tsuboi & Takeda, 1975).

Protein Oxidative Modification : It mediates oxidative decarboxylation of N-terminal aspartic acid on angiotensin II, suggesting its role in protein oxidative modification (Lee, Goto, & Oe, 2008).

Preparation of Bis-Epoxide and 2,5-Dihydroxyhexane : It is used as a starting material for the preparation of these compounds (Maier & Reuter, 1997).

Use in Chiral Auxiliaries in Asymmetric Syntheses : It is involved in the synthesis of 4,5-Dihydro-1,3-oxazole ligands used as chiral auxiliaries (Gómez, Muller, & Rocamora, 1999).

Defense Chemical in Gramineae : Hydroxamic acids derived from 4,5-Dihydroxyhexan-2-one play a role in defending cereals against insects, fungi, and bacteria, and in detoxifying herbicides and allelopathic effects (Niemeyer, 1988).

Coronary Activity Applications : It exhibits coronary activity and has potential applications as coronary dilators, antifibrillators, anti-hypertensives, and spasmolytics (Anderson, 1998).

Antiherpes Virus Activity : Certain derivatives show antiviral and cytostatic activity against herpes viruses and other viruses (Verheggen et al., 1993).

Synthesis of Natural Products and Pharmaceuticals : It facilitates the synthesis of 2,5-substituted tetrahydrofurans, found in natural products and pharmaceutical ingredients (Florence & Cadou, 2008).

Zukünftige Richtungen

One relevant paper found discusses the excretion kinetics of 4,5-Dihydroxy-2-hexanone in rats and humans . The study found that the amount of 4,5-Dihydroxy-2-hexanone excreted was about ten times higher than that of excreted 2,5-hexanedione, indicating its relevance as a metabolite of n-hexane metabolism . This could suggest future research directions in understanding the metabolic pathways of similar compounds.

Eigenschaften

IUPAC Name |

4,5-dihydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)3-6(9)5(2)8/h5-6,8-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVKXRBMZIPRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921014 | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxyhexan-2-one | |

CAS RN |

113201-38-0 | |

| Record name | 4,5-Dihydroxy-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113201380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.